N-Desisopropyl Pentisomide
Description
Contextualization within Pentisomide Metabolism Research
N-Desisopropyl Pentisomide is recognized as the major mono-N-dealkylated metabolite of Pentisomide. oup.com Pentisomide itself is a class I antiarrhythmic drug, investigated for its efficacy in treating ventricular and supraventricular arrhythmias. oup.com The primary mechanism of action for Pentisomide involves the inhibition of the fast sodium channel in cardiac cells. oup.com
The metabolic conversion of Pentisomide to this compound is a crucial aspect of its pharmacokinetic profile. The formation of this metabolite occurs through the dealkylation of the parent drug, a common metabolic pathway for many pharmaceutical compounds. The presence and concentration of this compound in biological samples are, therefore, important considerations in pharmacokinetic studies of Pentisomide.
A high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous determination of Pentisomide and this compound in human serum, plasma, urine, and tissues. oup.com This analytical method allows researchers to accurately quantify both the parent drug and its major metabolite, providing valuable data on their relative concentrations and persistence in the body. oup.com The development of such methods underscores the importance of monitoring this compound alongside Pentisomide in research settings. oup.com
Significance as a Metabolic Intermediate in Preclinical and In Vitro Models
The characterization of this compound in preclinical studies involves assessing its potential for biological activity, including whether it retains any of the sodium channel-blocking properties of the parent compound. cymitquimica.com In-vitro models, such as those using liver microsomes, are employed to study the metabolic pathway of Pentisomide and the rate of formation of this compound. These studies help in understanding the enzymatic processes responsible for the metabolism of Pentisomide.
The following interactive data table summarizes the analytical parameters for the quantification of this compound as established in research literature.
| Parameter | Value | Reference |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) | oup.com |
| Biological Matrices | Human Serum, Plasma, Urine, Tissues | oup.com |
| Mean Recovery Rate | 92.2% ± 2.8% | oup.com |
| Limit of Detection | 28 ng/mL | oup.com |
| UV Detection Wavelength | 260 nm | oup.com |
This table provides a snapshot of the established methodology for accurately measuring this compound in biological samples, a fundamental requirement for its study in preclinical and in-vitro models. The high recovery rate and low limit of detection indicate a robust and sensitive assay suitable for detailed pharmacokinetic analysis. oup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-[2-(propan-2-ylamino)ethyl]-2-pyridin-2-ylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-12(2)11-16(15(17)20,8-10-18-13(3)4)14-7-5-6-9-19-14/h5-7,9,12-13,18H,8,10-11H2,1-4H3,(H2,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOAPMDVMHIKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCNC(C)C)(C1=CC=CC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909929 | |
| Record name | 4-Methyl-2-{2-[(propan-2-yl)amino]ethyl}-2-(pyridin-2-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106132-93-8 | |
| Record name | CM 40534 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106132938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-{2-[(propan-2-yl)amino]ethyl}-2-(pyridin-2-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Strategies for Research Applications
Chemical Synthesis Pathways for Research Standards and Analogs
The synthesis of N-Desisopropyl Pentisomide as a research standard typically involves the selective N-dealkylation of the parent drug, Pentisomide. While specific synthesis routes for this compound are not extensively detailed in publicly available literature, general chemical methods for the N-dealkylation of secondary and tertiary amines can be applied. nih.govnih.govdntb.gov.ua These methods are essential for producing drug metabolites required for various stages of drug development. nih.govresearchgate.net
One of the common strategies for N-dealkylation involves the use of chloroformates. nih.govresearchgate.net For instance, a process could involve the reaction of Pentisomide with a chloroformate reagent, such as phenyl chloroformate or trichloroethyl chloroformate, to form a carbamate (B1207046) intermediate. Subsequent cleavage of this carbamate, often under mild hydrolytic conditions, would yield the desired N-dealkylated product, this compound. The choice of chloroformate and the reaction conditions are critical to ensure selectivity and avoid unwanted side reactions.
Another potential pathway for the synthesis of this compound and its analogs is through catalytic oxidation. nih.gov Nanoporous gold catalysts, for example, have been shown to facilitate the N-dealkylation of various drug molecules under aqueous conditions using air as the oxidant. nih.gov This method offers a greener alternative to traditional chemical methods and can be applied to a broad scope of amines, including the conversion of tertiary amines to secondary amines. nih.gov
The table below outlines a hypothetical synthetic approach for this compound based on established N-dealkylation methodologies.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Carbamate Formation | Pentisomide, Phenyl Chloroformate, Inert Solvent (e.g., Dichloromethane), Base (e.g., Triethylamine) | Carbamate intermediate of Pentisomide |
| 2 | Carbamate Cleavage | Hydrolysis (e.g., aqueous base or acid) | This compound |
Derivatization Methodologies for Enhanced Analytical Detection
Derivatization is a chemical modification technique used to enhance the analytical properties of a compound, such as improving its chromatographic separation, increasing its ionization efficiency for mass spectrometry, or enhancing its detectability by other methods. acs.orgresearchgate.net For this compound, which contains a secondary amine functional group, derivatization can be particularly beneficial for its quantification in biological samples.
The secondary amine in this compound can be targeted for derivatization to improve its response in mass spectrometry, particularly with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.govrsc.orgnih.gov
One effective strategy is to introduce a permanently charged or easily ionizable moiety to the molecule. Reagents that introduce a quaternary ammonium (B1175870) group, for example, can significantly enhance the ESI signal in positive ion mode.
Another approach involves the use of acylating reagents. Benzoyl chloride and its analogs can react with the secondary amine of this compound to form a more hydrophobic and readily ionizable benzamide (B126) derivative. acs.org This not only improves the ionization efficiency but can also enhance the chromatographic retention on reversed-phase columns. acs.org
The following table summarizes potential derivatization reagents for enhancing the mass spectrometric detection of this compound.
| Derivatization Reagent | Target Functional Group | Expected Effect on MS Analysis |
| Benzoyl Chloride | Secondary Amine | Increased hydrophobicity and ionization efficiency. acs.org |
| Dansyl Chloride | Secondary Amine | Introduction of a fluorescent tag and improved ionization. |
| Acyl Chlorides with Tertiary Amine Tails | Secondary Amine | Increased proton affinity and hydrophobicity, leading to enhanced ESI signal. nih.govrsc.org |
A high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous determination of Pentisomide and this compound in various biological matrices, including plasma, urine, and tissues. nih.gov This method utilizes a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol, water, di-sec-butylamine, and phosphoric acid, with UV detection at 258 nm. nih.gov The reported limit of detection for this assay is 10 ng/ml for both compounds. nih.gov
To further optimize the chromatographic separation and sensitivity, especially when dealing with complex matrices or very low concentrations, derivatization can be employed. The derivatization reactions mentioned previously for mass spectrometry can also be advantageous for chromatography. For instance, the increased hydrophobicity of the benzoylated derivative of this compound would lead to stronger retention on a C18 column, potentially allowing for better separation from endogenous interferences. acs.org
The development of an HPLC method involves several key steps, including method scouting, optimization, robustness testing, and validation. thermofisher.comyoutube.com For derivatized this compound, the optimization phase would involve fine-tuning parameters such as the mobile phase composition, gradient elution profile, column temperature, and flow rate to achieve the best possible resolution and peak shape. youtube.com
The table below outlines the key parameters of the established HPLC method for the analysis of Pentisomide and this compound. nih.gov
| Parameter | Description |
| Chromatographic Column | Nova-Pak C18, 4 µm particle size |
| Mobile Phase | Methanol-water-di-sec.-butylamine-phosphoric acid (40:60:0.5:0.2, v/v), pH 3.5 |
| Detection | UV at 258 nm |
| Limit of Detection | 10 ng/ml |
Advanced Analytical Methodologies for N Desisopropyl Pentisomide Quantification in Research Samples
Liquid Chromatography-Based Approaches
Liquid chromatography (LC) stands out as a robust technique for the analysis of N-Desisopropyl Pentisomide. Its application, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), allows for the simultaneous measurement of the parent drug and its metabolites from a single sample. oup.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research
The development of a sensitive and selective HPLC method is fundamental for the accurate quantification of this compound. nih.gov A reverse-phase HPLC (RP-HPLC) approach is often favored for its ability to separate complex mixtures. ijpsjournal.com
Method development involves a systematic evaluation of various chromatographic parameters. Key considerations include the selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength. researchgate.net For instance, a C18 reversed-phase column with a 5-μm particle size has been successfully used for the separation of Pentisomide and its N-dealkylated metabolite. oup.comoup.com The mobile phase composition is critical for achieving optimal separation. A mixture of methanol, water, di-sec.-butylamine, and phosphoric acid at a specific ratio and pH has been shown to be effective. nih.gov Ultraviolet (UV) detection is commonly employed, with wavelengths around 258 nm to 260 nm providing good absorbance for both Pentisomide and this compound. oup.comnih.gov
Validation of the developed HPLC method is essential to ensure its reliability and suitability for its intended purpose. researchgate.net This process involves assessing several parameters as per the International Council for Harmonisation (ICH) guidelines. ijpsjournal.comnajah.edu These parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. najah.edu
Accuracy: The closeness of the test results obtained by the method to the true value. ijpsjournal.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes intra-day and inter-day precision. nih.govijpsjournal.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. oup.com
One validated HPLC method demonstrated mean recoveries of 92.6% for Pentisomide and 92.2% for its metabolite, with a limit of detection of 28 ng/mL for both compounds. oup.comoup.com Another study reported a detection limit of 10 ng/ml for both drugs, with intra- and inter-day coefficients of variation below 7% and 8%, respectively. nih.gov
Table 1: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Source |
| Column | Nova-Pak C18, 4 µm particle size | nih.gov |
| Mobile Phase | Methanol-water-di-sec.-butylamine-phosphoric acid (40:60:0.5:0.2, v/v), pH 3.5 | nih.gov |
| Detection | UV at 258 nm | nih.gov |
| Flow Rate | 1 mL/min | ijpsjournal.com |
| Injection Volume | 20 µL | jpionline.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for metabolite profiling, offering enhanced selectivity and the ability to identify and quantify a wide range of compounds. creative-proteomics.comwikipedia.org This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org LC-MS is particularly advantageous over GC-MS for many metabolites as it often does not require chemical derivatization. mdpi.com
In the context of this compound, LC-MS/MS plays a crucial role in identifying and quantifying metabolites in complex biological matrices. creative-proteomics.comamericanpharmaceuticalreview.com The process involves separating the analyte from other components in the sample using LC, followed by ionization and detection by the mass spectrometer. wikipedia.org This two-dimensional approach provides high sensitivity and selectivity, with routine limits of quantitation in the 1-10 ng/mL range. americanpharmaceuticalreview.com
The use of tandem mass spectrometry (MS/MS) further enhances the specificity of the analysis. americanpharmaceuticalreview.com This technique allows for the selection of a specific precursor ion (the protonated molecule of this compound) and its fragmentation to produce characteristic product ions. Monitoring these specific transitions significantly reduces background noise and improves the signal-to-noise ratio, leading to more accurate quantification. americanpharmaceuticalreview.com
LC-MS/MS is instrumental in metabolic profiling studies to identify metabolic "hot spots" and understand the biotransformation pathways of a parent drug. americanpharmaceuticalreview.com The high resolution and sensitivity of modern LC-MS systems enable the detection of even low-abundance metabolites. creative-proteomics.comnih.gov
Gas Chromatography-Based Approaches
Gas chromatography (GC) is a separation technique suitable for volatile and semi-volatile organic compounds. thermofisher.com When coupled with mass spectrometry (GC-MS), it becomes a powerful tool for the separation, identification, and quantification of complex mixtures. filab.fr
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Volatile Derivatives
While HPLC is often preferred, GC-based methods have also been described for the analysis of Pentisomide. oup.com A significant consideration for GC-MS analysis of compounds like this compound is their volatility. nih.gov Often, these compounds are not sufficiently volatile for direct GC analysis and require a chemical derivatization step to increase their volatility. nih.govjfda-online.com
Derivatization involves converting the analyte into a more volatile and thermally stable form. jfda-online.com This process can also improve chromatographic separation and detection sensitivity. jfda-online.com For compounds with active hydrogen atoms, such as amines and hydroxyl groups present in this compound, silylation is a common derivatization technique. jfda-online.com
The GC-MS analysis begins with the injection of the derivatized sample into the gas chromatograph, where it is vaporized and separated based on its components' boiling points and polarities as it passes through a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. thermofisher.com
One of the main drawbacks of GC methods for analyzing Pentisomide and its metabolites is the need for additional steps, such as derivatization or separate assays, to determine metabolite concentrations. oup.com
Detection Enhancements and Selectivity in Biomatrix Analysis for Research Purposes
Achieving high sensitivity and selectivity is paramount when analyzing this compound in complex biological matrices like plasma, urine, or tissue homogenates for research purposes. nih.govcreative-proteomics.com Several strategies can be employed to enhance detection and minimize interference from endogenous substances.
Sample Preparation: A crucial first step is the effective extraction of the analyte from the biological matrix. Solid-phase extraction (SPE) is a widely used technique that provides cleaner extracts compared to simple solvent extraction. nih.gov For instance, using Bond-Elut C8 disposable columns has proven effective for extracting Pentisomide and this compound from plasma, urine, and tissue samples. nih.gov
Chromatographic Selectivity: Optimizing the chromatographic conditions is key to separating the analyte of interest from interfering components in the biomatrix. The choice of the column, mobile phase, and gradient elution in LC can significantly improve resolution. lcms.cz In GC, the selection of the appropriate column chemistry, such as "MS compatible" phases with low bleed, can reduce background noise and improve the signal in the mass spectrometer. chromatographyonline.com
Detector Selectivity: The choice of detector plays a vital role in enhancing selectivity. While UV detection in HPLC is effective, mass spectrometric detection offers superior selectivity. oup.comnih.gov In LC-MS/MS, selected reaction monitoring (SRM) provides the highest level of selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background ions and increasing the signal-to-noise ratio. thermofisher.com This is particularly beneficial for quantifying trace levels of analytes in complex matrices.
Isotope Labeling: The use of stable isotope-labeled internal standards is a powerful technique to improve the accuracy and precision of quantification. creative-proteomics.com An ideal internal standard is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, carbon-13). This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for more reliable correction during data analysis.
By employing these advanced analytical methodologies and detection enhancement strategies, researchers can achieve the high levels of sensitivity, selectivity, and accuracy required for the robust quantification of this compound in various research samples.
Metabolic Pathway Elucidation and Enzyme Kinetics in Preclinical Models
Identification of Biotransformation Pathways Leading to N-Desisopropyl Pentisomide
The principal route for the formation of this compound is through the metabolic process of N-dealkylation of its parent compound, Pentisomide. oup.com This biotransformation involves the removal of an isopropyl group from the nitrogen atom of the Pentisomide molecule. This reaction is a common Phase I metabolic pathway for many xenobiotics. The identification of this compound as a major metabolite has been confirmed through the development of high-pressure liquid chromatography (HPLC) methods designed for the simultaneous determination of both Pentisomide and its N-desisopropylated metabolite in biological matrices such as plasma, urine, and tissues. oup.com
Enzyme Systems Involved in N-Dealkylation of Pentisomide (In Vitro and In Silico Studies)
The N-dealkylation of Pentisomide is primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, which are the most important enzyme system for drug metabolism. These enzymes are responsible for the oxidative metabolism of a vast array of compounds. While specific in vitro studies pinpointing the exact CYP450 isoforms responsible for Pentisomide's N-dealkylation are not extensively detailed in publicly available literature, the general mechanism of N-dealkylation is well-established. This process typically involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that then cleaves to yield the dealkylated amine and an aldehyde.
In silico models, which use computational methods to predict drug metabolism, can provide valuable insights into which CYP450 isoforms are most likely involved. These predictive tools analyze the structure of the drug molecule to determine its affinity for the active sites of different CYP enzymes. However, specific in silico predictions for Pentisomide metabolism are not readily found in current research databases.
Further Metabolism and Excretion Pathways of this compound in Research Organisms
Once formed, this compound itself can undergo further metabolic transformations. These subsequent pathways can include conjugation reactions (Phase II metabolism), where a polar molecule is added to the metabolite to increase its water solubility and facilitate its excretion from the body. Common conjugation reactions include glucuronidation and sulfation.
The excretion of this compound and any of its subsequent metabolites occurs through renal and biliary routes. The kidneys are the primary organs for the elimination of water-soluble compounds and their metabolites in the urine. msdmanuals.com The biliary system also contributes to the excretion of drugs and metabolites into the feces, particularly for larger molecules. msdmanuals.com The exact proportions of this compound eliminated via urinary and biliary pathways in different research organisms have not been specifically documented in the available literature.
Comparative Metabolic Studies Across Different Preclinical Species
Comparative metabolic studies are essential in preclinical drug development to understand how different animal models metabolize a drug compared to humans. These studies help in selecting the most appropriate animal species for toxicological testing. Significant interspecies differences can exist in the expression and activity of CYP450 enzymes, which can lead to variations in the metabolic profile of a drug.
For Pentisomide, while it is known that this compound is a major metabolite, detailed comparative studies quantifying the rate and extent of its formation across different preclinical species such as rats, dogs, and monkeys are not extensively published. Such studies would typically involve administering Pentisomide to each species and then analyzing plasma, urine, and feces to identify and quantify the parent drug and its metabolites. The lack of specific comparative data for Pentisomide highlights a gap in the understanding of its species-specific metabolism.
Below is a hypothetical data table illustrating the kind of data that would be generated from such a comparative study.
| Species | Route of Administration | Major Metabolite Detected | Primary Excretion Route of Metabolite |
| Rat | Oral | This compound | Not specified |
| Dog | Oral | This compound | Not specified |
| Monkey | Oral | This compound | Not specified |
In Vitro Pharmacological Characterization and Cellular Activity Studies
Evaluation of Potential Biological Activities in Cellular Systems
The initial assessment of a compound's biological effects is typically conducted in cellular systems to understand its interactions with molecular targets.
Receptor Binding Studies in Research Models
Receptor binding assays are crucial for determining the affinity and selectivity of a compound for various receptors. For a compound like N-Desisopropyl Pentisomide, binding studies would likely focus on cardiac and neuronal receptors, given the antiarrhythmic nature of its parent compound. While direct binding data for this compound is not available, the parent compound, Pentisomide, and the structurally similar drug Disopyramide have known anticholinergic properties, suggesting potential interaction with muscarinic acetylcholine (B1216132) receptors. patsnap.comdrugbank.com
Table 1: Hypothetical Receptor Binding Profile for this compound
| Receptor Subtype | Predicted Affinity (Ki) | Rationale |
| Muscarinic M2 | Moderate to Low | Based on the anticholinergic effects of the parent compound and Disopyramide. patsnap.comdrugbank.com |
| Alpha-adrenergic | Low to None | Disopyramide has no significant effect on alpha-adrenergic receptors. drugs.com |
| Beta-adrenergic | Low to None | Disopyramide has no significant effect on beta-adrenergic receptors. drugs.com |
Ion Channel Modulation in Cellular Assays (e.g., Sodium Channel Interactions)
The primary mechanism of action for Class I antiarrhythmic drugs involves the modulation of ion channels, particularly sodium channels. patsnap.com Disopyramide, a Class Ia antiarrhythmic, functions by blocking the fast sodium channels in myocardial cells, which reduces the rate of depolarization of the cardiac action potential. patsnap.comwikipedia.org It is highly probable that Pentisomide and its metabolite, this compound, share this mechanism.
In vitro electrophysiological studies using techniques like patch-clamp on isolated cardiomyocytes or cell lines expressing specific ion channels would be employed to characterize these effects. Such studies would measure the compound's impact on channel kinetics, including activation, inactivation, and recovery.
Table 2: Expected Effects of this compound on Cardiac Ion Channels
| Ion Channel | Expected Effect | Consequence |
| Voltage-gated Sodium Channels (Nav1.5) | Inhibition of the fast inward current (INa) | Decreased upstroke velocity of the action potential, slowed conduction. patsnap.comwikipedia.org |
| Potassium Channels | Potential for inhibition | Prolongation of the action potential duration. patsnap.com |
Research on the related compound Pentamidine (B1679287) has shown it to inhibit cardiac rectifier potassium currents, specifically IKr (mediated by K(v)11.1 channels) and IK1 (mediated by K(IR)2.1 channels), which can contribute to arrhythmogenic effects. nih.gov
Mechanistic Investigations using Advanced Cellular Models
To gain a deeper understanding of a compound's mechanism of action and its effects in a more physiologically relevant context, advanced cellular models are utilized.
Two-Dimensional (2D) Cell Culture Models for Initial Screening
Initial screening of this compound's cellular effects would likely be performed using traditional 2D cell culture models. These models, which involve growing cells as a monolayer on a flat surface, are well-suited for high-throughput screening to assess cytotoxicity, proliferation, and basic mechanistic pathways. For instance, cardiomyocyte cell lines (e.g., H9c2) or primary cardiac cells could be used to evaluate the compound's direct effects on cardiac cell viability and function.
Three-Dimensional (3D) Cell Culture Models and Organ-on-a-Chip Technologies for Complex Mechanistic Studies
To better mimic the complex in vivo environment of cardiac tissue, 3D cell culture models and organ-on-a-chip technologies are increasingly employed.
3D Spheroids: Cardiac spheroids, which are self-assembled aggregates of cardiac cells, can provide insights into cell-cell interactions and the compound's effects on tissue-like structures. These models can be used to assess cardiotoxicity and efficacy in a more physiologically relevant setting than 2D cultures.
Organ-on-a-Chip: Microfluidic devices, often termed "heart-on-a-chip," allow for the culture of cardiac tissues under more dynamic conditions that simulate blood flow and mechanical stress. These platforms would be invaluable for studying the detailed effects of this compound on cardiac function, including contractility and electrophysiology, in a controlled microenvironment.
Assessment of Enzyme Inhibition/Activation Profiles in Research Contexts
In vitro assays are essential to determine if a compound interacts with key metabolic enzymes, which can predict potential drug-drug interactions. The metabolism of the parent compound, Disopyramide, is known to be mediated by the cytochrome P450 system, specifically CYP3A4. drugbank.comdrugs.com Therefore, it is important to assess the potential of this compound to inhibit or induce these enzymes.
Furthermore, studies on the related diamidine compound, Pentamidine, have demonstrated inhibitory effects on certain proteases. Specifically, Pentamidine has been shown to inhibit Factor Xa and plasmin, which are key enzymes in the coagulation cascade and fibrinolysis, respectively. nih.gov
Table 3: Potential Enzyme Interactions of this compound
| Enzyme | Predicted Interaction | Rationale/Evidence from Related Compounds |
| Cytochrome P450 (e.g., CYP3A4) | Potential for inhibition or induction | The parent compound, Disopyramide, is a substrate of CYP3A4. drugbank.comdrugs.com |
| Factor Xa | Potential for inhibition | Pentamidine, a related diamidine, is a competitive inhibitor of Factor Xa. nih.gov |
| Plasmin | Potential for inhibition | Pentamidine is a competitive inhibitor of plasmin. nih.gov |
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Investigations
Analysis of Structural Modulations Impacting Metabolic Formation
The metabolic formation of N-dealkylated compounds such as N-Desisopropyl Pentisomide is highly dependent on the chemical structure of the parent molecule. N-dealkylation is a common metabolic pathway for xenobiotics containing N-alkyl groups and is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. The rate and extent of this metabolic process can be significantly influenced by various structural features of the parent drug.
Key structural modulations that impact the formation of N-dealkylated metabolites include:
Nature of the Alkyl Group: The size and branching of the N-alkyl substituent play a crucial role. Generally, the ease of cleavage of the C-N bond follows the order of methine > methylene (B1212753) > methyl. This suggests that the removal of an isopropyl group (a methine) would be a favored metabolic pathway.
Steric Hindrance: The accessibility of the N-alkyl group to the active site of metabolizing enzymes is a critical factor. Bulky substituents near the nitrogen atom can sterically hinder the approach of the enzyme, thereby reducing the rate of N-dealkylation.
Electronic Effects: The electronic environment around the nitrogen atom can influence its susceptibility to oxidative metabolism. Electron-withdrawing groups in proximity to the nitrogen can decrease the electron density, making the initial oxidation step more difficult. Conversely, electron-donating groups may enhance the rate of metabolism.
In the context of pentamidine (B1679287) analogs, which serve as a structural basis for understanding compounds like a hypothetical N-isopropylated parent of this compound, metabolism is a significant route of elimination. While pentamidine itself does not undergo N-dealkylation due to the absence of N-alkyl groups, its analogs designed with such functionalities would be susceptible to this metabolic transformation.
Rational Design and Synthesis of this compound Analogs for SAR Studies
The rational design and synthesis of analogs of this compound and its potential parent compounds are essential for elucidating detailed SAR. These studies aim to identify the key structural motifs responsible for biological activity and to optimize the therapeutic profile of the lead compound. For pentamidine and its derivatives, research has focused on modifying various parts of the molecule to enhance efficacy against protozoal infections and other diseases while minimizing toxicity. nih.govresearchgate.net
Systematic structural modifications in the design of pentamidine analogs often involve:
Alteration of the Central Linker: The flexible pentane (B18724) chain of pentamidine has been replaced with more rigid structures, linkers containing heteroatoms (O, N, S), and alkanediamide groups. researchgate.net These changes can influence the molecule's conformation and its binding to biological targets. researchgate.net
Modification of the Terminal Groups: The terminal amidine groups are crucial for activity. Analogs with imidazolino groups in place of amidino groups have been synthesized. researchgate.net
Substitution on the Phenyl Rings: The introduction of substituents, such as methoxy (B1213986) groups, on the benzene (B151609) rings has been explored to modulate activity and toxicity. researchgate.net
The synthesis of these analogs typically involves multi-step chemical processes. For instance, the synthesis of butamidine (B1204942) analogs, which are structurally related to pentamidine, has been achieved through Williamson ether synthesis followed by a Pinner reaction and subsequent treatment with methanolic ammonia (B1221849) or ethylenediamine (B42938) to yield the desired bisamidino or bisimidazolino derivatives. researchgate.net The following table summarizes the impact of certain structural modifications on the activity of pentamidine analogs against Pneumocystis carinii.
| Structural Modification | Observed Effect on Activity | Reference |
| Inclusion of heteroatoms (O, N, S) in the aliphatic linker | Higher activity | researchgate.net |
| Absence of methoxy groups on the benzene rings | Higher activity | researchgate.net |
| Presence of an alkanediamide-linked bisbenzamidine | Moderate inhibition of ATP | researchgate.net |
| Sulfobenzene group at a nitrogen in the aliphatic linker | Maintained activity | researchgate.net |
These findings from SAR studies on related compounds provide a foundational understanding for the design of novel analogs and for predicting the biological activity of metabolites like this compound.
Computational Approaches to Predict SAR and SMR
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for predicting the SAR and SMR of drug candidates, including pentamidine analogs. mdpi.com These in silico techniques can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pentamidine derivatives, 3D-QSAR analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov These studies have provided insights into the steric, electrostatic, hydrophobic, and hydrogen-bonding properties that are critical for antiparasitic activity. nih.gov For example, an extended CoMSIA model for a series of heterocyclic diamidines demonstrated good predictive ability for their activity against African trypanosomes. nih.gov
Molecular docking simulations are used to predict the binding orientation and affinity of a ligand to its biological target. mdpi.com In the case of pentamidine and its analogs, DNA has been identified as a potential target, with the compounds binding to the minor groove. nih.gov Molecular docking studies can help in understanding the specific interactions between the drug and its target, thereby guiding the design of analogs with improved binding affinity. Computational analysis has been used to explore the interaction of pentamidine analogs with the DNA minor groove, providing insights into their mode of action. researchgate.net
These computational approaches can also be applied to predict the metabolic fate of compounds. By modeling the interaction of a drug molecule with the active site of metabolizing enzymes like CYPs, it is possible to predict its susceptibility to various metabolic transformations, including N-dealkylation.
Stereochemical Considerations in Metabolic and Activity Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on both the metabolic profile and the biological activity of a drug. Chiral drugs can exist as enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit significant differences in their pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral.
While pentamidine is an achiral molecule, the introduction of chiral centers in its analogs through structural modifications would necessitate a thorough evaluation of the stereochemical aspects of their activity and metabolism. The two enantiomers of a chiral drug can be metabolized at different rates, leading to different plasma concentrations and durations of action. This is because the enzymes responsible for metabolism can selectively bind to one enantiomer over the other.
Furthermore, the enantiomers can have different affinities for their therapeutic targets, resulting in one enantiomer being more active than the other (the eutomer) or even having a different pharmacological effect altogether. The less active enantiomer (the distomer) may be inactive or contribute to the drug's side effects.
Therefore, for any chiral analog of a parent compound to this compound, it would be crucial to:
Synthesize and separate the individual enantiomers.
Evaluate the pharmacological activity and toxicity of each enantiomer separately.
Investigate the metabolic fate of each enantiomer to determine if there is stereoselective metabolism.
Such studies are essential for the development of safe and effective chiral drugs and for understanding the complete pharmacological profile of any new chemical entity.
Computational Chemistry and in Silico Modeling for Research Insights
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as N-Desisopropyl Pentisomide, and its biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them. nih.gov
For this compound, a primary research objective would be to understand how its binding to the molecular targets of its parent compound, Pentisomide, differs. For instance, studies have investigated the interaction of Pentisomide with peripheral muscarinic acetylcholine (B1216132) receptors (m-AChR). nih.govebi.ac.uk A molecular docking study could be designed to compare the binding affinity and mode of this compound to these same receptors. This would involve obtaining the three-dimensional structure of the target receptor, often through X-ray crystallography or homology modeling, and then docking both Pentisomide and this compound into the active site.
The results of such a study could be presented in a table comparing the predicted binding energies, which correlate with binding affinity. A lower binding energy generally suggests a more stable complex.
Table 1: Illustrative Molecular Docking Results for Muscarinic M2 Receptor
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Pentisomide | -8.5 | ASP-103, TYR-104, TRP-400 |
| This compound | -7.2 | ASP-103, TYR-104 |
Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. nih.gov MD simulations provide a dynamic view of the interactions, revealing how the complex behaves in a simulated physiological environment. This can help to validate the docking poses and provide a more detailed understanding of the binding stability.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, untested compounds based on their structural features.
To develop a QSAR model relevant to this compound, a dataset of structurally related compounds with measured biological activity (e.g., inhibition of a specific ion channel) would be required. The first step involves calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the observed activity. The predictive power of the QSAR model is then validated using an external set of compounds not used in the model development. While no specific QSAR studies on this compound are publicly available, a hypothetical QSAR study could be envisioned for a series of Pentisomide analogs.
Table 2: Example Data for a Hypothetical QSAR Model
| Compound | Molecular Weight | LogP | Polar Surface Area | Experimental Activity (IC50, µM) |
| Compound 1 | 350.5 | 3.2 | 45.6 | 1.2 |
| Compound 2 | 364.5 | 3.5 | 48.2 | 0.8 |
| This compound | 322.4 | 2.8 | 55.8 | 3.5 |
| Compound 4 | 336.4 | 3.0 | 52.1 | 2.1 |
Prediction of Metabolic Fate and Enzyme Interaction via Computational Tools
Understanding the metabolic fate of a compound is crucial in drug development. researchgate.net Computational tools can predict the likely sites of metabolism on a molecule and the resulting metabolites. nih.gov These tools often use rule-based systems derived from known metabolic transformations or machine learning models trained on large datasets of metabolic reactions. nih.govdigitellinc.com
For this compound, which is already a metabolite, in silico tools can predict its further biotransformation. Given its chemical structure, it is plausible that it could undergo further phase I reactions, such as hydroxylation, or phase II conjugation reactions, like glucuronidation. nih.gov
Several software platforms, such as BioTransformer and GLORYx, are designed for this purpose. nih.govdigitellinc.com These programs can predict the products of metabolism by various enzyme families, including cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. nih.gov By inputting the structure of this compound, these tools can generate a list of potential subsequent metabolites and the enzymes likely responsible for their formation.
Table 3: Predicted Metabolic Transformations for this compound
| Predicted Metabolite | Metabolic Reaction | Predicted Enzyme Family |
| Hydroxylated this compound | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP3A4) |
| This compound Glucuronide | Glucuronidation | UDP-glucuronosyltransferases (UGT) |
| N-Oxide of this compound | N-Oxidation | Flavin-containing monooxygenase (FMO) |
These predictions can guide further experimental work to identify and characterize the metabolites of this compound in biological samples.
Virtual Screening for Related Compounds with Similar Metabolic Pathways
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This approach can also be adapted to find compounds that are likely to share similar metabolic pathways.
In the context of this compound, one could perform a similarity-based virtual screening. This involves using the structure of this compound as a query to search chemical databases for compounds with similar structural features. The underlying hypothesis is that structurally similar compounds may be metabolized by the same or similar enzymes.
The screening process would involve calculating molecular fingerprints for this compound and all compounds in the database and then comparing them using a similarity metric like the Tanimoto coefficient. The top-ranking hits from this virtual screen would be a set of compounds that are structurally analogous to this compound. These compounds could then be prioritized for further in silico or in vitro metabolic studies to see if they indeed share common metabolic pathways. This approach can be valuable in understanding the broader structural motifs that are susceptible to the metabolic enzymes that process this compound.
Future Research Directions and Translational Perspectives Non Clinical
Development of Novel Research Tools and Probes
The advancement of research into N-Desisopropyl Pentisomide is contingent upon the development of sophisticated and specific research tools. Currently, analytical methods such as high-performance liquid chromatography (HPLC) are used for its detection. oup.com However, to enhance the precision, sensitivity, and scope of research, the development of next-generation tools is imperative.
Future efforts should focus on:
Isotopically Labeled Standards: The synthesis of stable isotope-labeled this compound (e.g., labeled with ¹³C or ²H) is a critical step. Such standards are invaluable for quantitative mass spectrometry-based assays, allowing for more accurate and reproducible measurements in complex biological matrices like plasma and tissue homogenates. scbt.compharmaffiliates.com The use of deuterated standards, for instance, is a common practice for enhancing the precision of metabolic studies. scbt.com
Specific Monoclonal Antibodies: The generation of high-affinity monoclonal antibodies specific to this compound would enable the development of sensitive immunoassays, such as ELISA. These assays could facilitate high-throughput screening and provide a cost-effective method for quantifying the metabolite in large sample sets.
Fluorescent Probes: Designing fluorescent probes that selectively bind to this compound could allow for real-time imaging and tracking of the metabolite's distribution within cellular and subcellular compartments in in vitro models. This would provide spatial and temporal insights into its localization and potential sites of action.
These tools would not only refine pharmacokinetic and metabolic studies but also open new avenues for investigating the metabolite's cellular and molecular interactions.
Integration of Omics Technologies for Comprehensive Metabolic Profiling
Omics technologies, such as metabolomics and proteomics, offer a systems-level view of biological processes and are powerful tools for understanding drug metabolism. nih.govihuican.orgx-omics.nl Applying these technologies to the study of this compound can provide a comprehensive profile of the metabolic pathways influenced by Pentisomide administration and its subsequent conversion.
A multi-omics approach would involve:
Metabolomics: Untargeted and targeted metabolomic analyses of biological samples (e.g., plasma, urine, liver microsomes) from research models can identify and quantify a wide array of small molecules. ihuican.orgrsc.org This can reveal previously unknown metabolites of Pentisomide and map the metabolic perturbations that occur downstream of this compound formation.
Proteomics: Quantitative proteomics can identify changes in the expression levels of key metabolic enzymes, such as cytochrome P450 isoforms, that are responsible for the N-dealkylation of Pentisomide. nih.gov This can help pinpoint the specific enzymes involved and understand inter-individual or species-specific differences in metabolism. scispace.com
The integration of these datasets would provide a holistic view of the metabolic network, as illustrated in the conceptual table below.
Table 1: Conceptual Multi-Omics Data for Metabolic Profiling
| Omics Platform | Analytical Technique | Key Data Generated | Research Implication |
|---|---|---|---|
| Metabolomics | LC-MS/MS, NMR | Quantitative levels of Pentisomide, this compound, and other downstream metabolites. | Mapping the complete metabolic fate of the parent compound. |
| Proteomics | Quantitative Mass Spectrometry (e.g., TMT, SILAC) | Expression levels of CYP450 enzymes (e.g., CYP3A4, CYP2D6) in liver or intestinal models. | Identifying specific enzymes responsible for metabolite formation. |
| Transcriptomics | RNA-Seq | mRNA expression levels of genes encoding metabolic enzymes and transporters. | Understanding the regulatory mechanisms governing metabolite formation and clearance. |
Advanced In Vitro/Ex Vivo Models for Mechanistic Deconvolution
To dissect the specific mechanisms of this compound formation and its biological activity, advanced in vitro and ex vivo models are indispensable. nih.govbiobide.com These models bridge the gap between simplistic cell cultures and complex whole-organism studies, offering a controlled environment to investigate specific biological questions. biobide.com
Promising models for future research include:
3D Spheroids and Organoids: Three-dimensional cultures of hepatocytes or cardiomyocytes more closely mimic the physiological environment of tissues compared to traditional 2D cultures. researchgate.netmdpi.com Liver spheroids can be used to study the kinetics of this compound formation in a tissue-like context, while cardiac organoids can be used to assess its specific effects on cardiac ion channel function and electrophysiology. nih.govmdpi.com
Organ-on-a-Chip Technology: Microfluidic devices, such as "liver-on-a-chip" or "heart-on-a-chip," allow for the dynamic co-culture of different cell types with controlled perfusion. researchgate.net These systems can be used to model the interaction between drug metabolism in the liver and subsequent effects on cardiac tissue, providing a powerful tool for mechanistic investigation.
Precision-Cut Tissue Slices: Ex vivo models using precision-cut liver or cardiac tissue slices from various species, including humans, maintain the complex cellular architecture and metabolic competency of the native organ for a short period. nih.gov These are highly valuable for studying species differences in Pentisomide metabolism and the direct impact of its metabolite on tissue-level electrophysiology.
Table 2: Comparison of Advanced Models for this compound Research
| Model | Description | Advantages | Limitations |
|---|---|---|---|
| 3D Cell Cultures (Spheroids/Organoids) | Self-assembled 3D aggregates of primary cells or stem cells. | High physiological relevance, suitable for higher-throughput screening. researchgate.net | Lack of vascular perfusion, potential for necrotic cores. |
| Organ-on-a-Chip | Microfluidic cell culture devices that simulate tissue- and organ-level physiology. researchgate.net | Dynamic perfusion, multi-organ interaction studies, precise environmental control. | Complex fabrication, lower throughput. |
| Precision-Cut Tissue Slices | Thin slices of fresh tissue cultured ex vivo. | Preserves native tissue architecture and cell-cell interactions. nih.gov | Limited viability (hours to days), availability of human tissue. mdpi.com |
Role of this compound in Understanding Parent Compound Pharmacokinetics in Research Paradigms
The study of this compound is crucial for explaining the observed variability in the pharmacokinetics of its parent compound, Pentisomide. oup.com Research has shown high interindividual differences in the serum levels of both Pentisomide and its metabolite, which cannot always be explained by factors like renal function or concomitant medications. oup.com
Quantifying this compound provides critical insights into:
Metabolic Clearance: The rate and extent of this compound formation are direct measures of the metabolic clearance of Pentisomide via the N-dealkylation pathway. Understanding the factors that influence this pathway (e.g., genetic polymorphisms in metabolic enzymes) is key to explaining pharmacokinetic variability.
Drug-Drug Interactions: By monitoring the levels of this compound, researchers can investigate how co-administered drugs might inhibit or induce the specific enzymes responsible for its formation, leading to potential drug-drug interactions.
A high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous determination of Pentisomide and this compound, providing essential data for such research. oup.com
Table 3: Example Serum Concentrations of Pentisomide and this compound
| Patient Group | Time Point | Pentisomide (µg/mL) | This compound (µg/mL) |
|---|---|---|---|
| Group 1 (900 mg/day) | Before Intake | 0.89 ± 0.40 | 0.29 ± 0.12 |
| Group 1 (900 mg/day) | 3h Post-Intake | 1.44 ± 0.49 | 0.40 ± 0.15 |
| Group 2 (1200 mg/day) | Before Intake | 1.53 ± 0.61 | 0.45 ± 0.19 |
| Group 2 (1200 mg/day) | 3h Post-Intake | 2.29 ± 0.81 | 0.57 ± 0.23 |
Data adapted from a study on patients treated for supraventricular tachycardia, presented as mean ± SD. oup.com
This data illustrates that this compound is present in significant concentrations, underscoring the importance of its measurement in pharmacokinetic research. oup.com
Compound Reference Table
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying N-Desisopropyl Pentisomide in biological matrices?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for identifying and quantifying this compound due to its high sensitivity and specificity. Calibration curves should be constructed using certified reference standards (e.g., 1mg/10mg purity grades) to ensure accuracy . Cross-validation with nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity, particularly for distinguishing it from parent compounds like Pentisomide .
Q. How should researchers address discrepancies in reported molecular formulas (e.g., C16H27N3O vs. C17H27NO2) for this compound?
- Methodological Answer : Discrepancies in molecular formulas may arise from differences in synthesis pathways or analytical conditions. Researchers should verify the compound’s identity using high-resolution mass spectrometry (HRMS) to obtain exact mass measurements (e.g., 277.1841826 g/mol) and compare results with authoritative databases like PubChem or Derwent Drug File . Batch-specific certificates of analysis from suppliers should also be reviewed .
Advanced Research Questions
Q. What experimental designs are optimal for studying the metabolic pathways of this compound in vivo?
- Methodological Answer : Radiolabeled isotope tracing (e.g., deuterium or carbon-14 labeling) combined with liquid scintillation counting can track metabolic turnover rates. In vivo studies should use controlled dosing in animal models (e.g., rodents), with serial sampling of plasma, urine, and tissues. Parallel in vitro assays using hepatic microsomes or recombinant cytochrome P450 enzymes can isolate phase I/II metabolism pathways . Data normalization to parent compound concentrations is critical to avoid confounding results .
Q. How can researchers resolve contradictions in reported pharmacological roles of this compound (e.g., chemopreventive vs. diuretic effects)?
- Methodological Answer : Contradictory findings may stem from context-dependent mechanisms or off-target effects. Employ transcriptomic profiling (RNA-seq) or proteomic analyses to identify pathway-specific interactions. Dose-response studies in cell lines (e.g., cancer vs. renal cells) can clarify dual roles. Meta-analyses of existing literature should stratify results by experimental conditions (e.g., concentration ranges, model systems) .
Q. What strategies mitigate instability issues of this compound during long-term storage?
- Methodological Answer : Stability studies under ICH guidelines (e.g., Q1A) are essential. Store lyophilized samples at -80°C in amber vials to prevent photodegradation. For liquid formulations, use inert buffers (pH 6–7) and antioxidants like ascorbic acid. Monitor degradation products via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-MS analysis .
Data Validation and Reproducibility
Q. How should researchers validate the specificity of antibodies or assays targeting this compound?
- Methodological Answer : Cross-reactivity testing against structurally similar metabolites (e.g., Pentisomide or Desisopropyl derivatives) is mandatory. Use competitive ELISA or surface plasmon resonance (SPR) to quantify binding affinities. Spike-and-recovery experiments in biological matrices (e.g., serum) at low, medium, and high concentrations assess interference .
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?
- Methodological Answer : Non-linear regression models (e.g., Hill equation) quantify EC50/IC50 values. For multi-parametric data, multivariate analysis (MANOVA) or machine learning (e.g., random forest) identifies covariates influencing efficacy. Power analysis during experimental design ensures sufficient sample sizes to detect clinically relevant effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
